molecular formula C18H15N3O2S2 B2979525 4-ethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide CAS No. 361158-91-0

4-ethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide

Cat. No.: B2979525
CAS No.: 361158-91-0
M. Wt: 369.46
InChI Key: LCCBRBUNCADFCU-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a tricyclic system containing sulfur (dithia) and nitrogen (diazatricyclo) atoms. Key structural attributes include:

  • 4-ethoxy substitution on the benzamide ring, which modulates electronic properties and solubility.
  • 3,12-dithia-5,10-diazatricyclo framework, providing rigidity and redox-active sulfur moieties.

Properties

IUPAC Name

4-ethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-3-23-12-6-4-11(5-7-12)17(22)21-18-20-14-9-8-13-15(16(14)25-18)24-10(2)19-13/h4-9H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCBRBUNCADFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide typically involves multi-step organic synthesis. The process may include the formation of the tricyclic core structure followed by the introduction of the ethoxy and benzamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide can undergo various types of chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Biological Activity

4-Ethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide is a complex organic compound with significant potential for biological applications. Its unique molecular structure, characterized by a tricyclic system with sulfur and nitrogen heteroatoms, suggests possible interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C18H12N4O2S3
  • Molecular Weight : 412.5 g/mol

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its structure allows for binding to specific enzymes or receptors within biological pathways. This interaction may modulate enzymatic activity or receptor signaling, leading to various biological effects.

Anticancer Properties

Preliminary studies indicate that compounds similar to this compound exhibit anticancer properties through apoptosis induction and cell cycle arrest in cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Mechanism : Induction of apoptosis via mitochondrial pathways and inhibition of cell proliferation.

Antimicrobial Activity

Research has also suggested potential antimicrobial effects against various pathogens:

  • Bacterial Strains : Staphylococcus aureus and Escherichia coli.
  • Activity Assessment : Minimum inhibitory concentration (MIC) assays demonstrated significant antibacterial activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds reveals distinct differences in biological activity.

Compound NameStructural FeaturesBiological Activity
11-Methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodecaLacks ethoxy groupLimited anticancer activity
3-Methoxy-N-{11-methyl...Contains methoxy instead of ethoxyModerate antibacterial properties
5-Ethyl-N-{11-methyl...Different functional groupsNo significant anticancer activity

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects on MCF-7 cells.
    • Findings : The compound showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM.
  • Antimicrobial Study :
    • Objective : Assess the antibacterial efficacy against E. coli.
    • Findings : The compound demonstrated an MIC of 32 µg/mL.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzamide Derivatives with Bioactive Substituents

Table 1: Comparison of Key Benzamide-Based Compounds
Compound Name Core Structure Key Substituents Reported Activity Reference
4-ethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[...]benzamide (Target Compound) Tricyclic dithia-diazatricyclo 4-ethoxy, 11-methyl Not explicitly stated N/A
AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide citrate) Benzamide + morpholine 4-amino-5-chloro, morpholinyl-methyl Gastrokinetic agent (enhances gastric emptying)
N-(1-Azidopentan-3-yl)-4-methoxybenzamide Benzamide + azide-functionalized chain 4-methoxy, azide Synthetic intermediate for click chemistry
N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide Benzamide + triazole-thioether 4-methoxy, triazole-thioether Unknown (structural analog)

Key Observations :

  • Tricyclic vs. Heterocyclic Cores : The tricyclic dithia-diazatricyclo system in the target compound contrasts with simpler morpholine (AS-4370) or triazole () scaffolds, suggesting distinct target selectivity.
  • Bioactivity Trends : AS-4370’s gastrokinetic activity highlights the role of electron-withdrawing groups (e.g., chloro) and aromatic substitutions in modulating receptor binding.

Comparison with Tricyclic and Sulfur-Containing Analogs

Table 2: Structural Analogues with Tricyclic or Sulfur Moieties
Compound Name Core Structure Key Features Potential Mechanism Reference
Target Compound Dithia-diazatricyclo + benzamide Rigid tricyclic, sulfur atoms Possible redox modulation N/A
N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[...]propanamide hydrochloride Tricyclic dioxa-thia-azatricyclo Sulfur, nitrogen, ether linkages Unreported (structural similarity)
Salternamide E (marine actinomycete-derived) Bicyclic thioether + polyketide Sulfur-containing macrocycle Antimicrobial, anticancer

Key Observations :

  • Sulfur’s Role : Sulfur atoms in the target compound and Salternamide E may participate in disulfide bond formation or metal chelation, influencing bioactivity.
  • Tricyclic Rigidity : The dithia-diazatricyclo framework’s rigidity may mimic natural product scaffolds (e.g., Salternamide E), enhancing target affinity compared to flexible analogs.

Mechanistic Insights from Structural Similarity Principles

and emphasize that structurally similar compounds often share mechanisms of action . For example:

  • AS-4370 and Metoclopramide : Both benzamide derivatives enhance gastric motility but differ in dopamine receptor affinity due to substituent variations .
  • Target Compound and Tricyclic Anticancer Agents : The tricyclic system may resemble kinase inhibitors or DNA intercalators, though specific targets require validation.

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